

CEP-28122 preclinical development profile

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Compound Focus: CEP-28122

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Core Preclinical Profile of CEP-28122

The table below summarizes the key characteristics and experimental data for **CEP-28122** from its preclinical development phase.

Profile Aspect	Details and Quantitative Data
Molecular Target	Anaplastic Lymphoma Kinase (ALK) [1]
Key Mechanism	Potent inhibition of recombinant ALK kinase activity and cellular ALK tyrosine phosphorylation [1]
In Vitro Cytotoxicity	Induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines (Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), Neuroblastoma) [1]
In Vivo Efficacy (Mouse Xenografts)	Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma models at doses of 30 mg/kg twice daily or higher [1]
Pharmacodynamics / Target Inhibition	Substantial ALK inhibition (>90%) in tumor xenografts for >12 hours after a single oral dose of 30 mg/kg [1]

Profile Aspect	Details and Quantitative Data
Dosing & Tolerability	Well-tolerated in mice and rats under efficacious dosing regimens (e.g., 30 mg/kg BID, 55 mg/kg BID, 100 mg/kg BID) [1]
Development Status	Development was terminated after IND-enabling studies due to the unexpected occurrence of severe lung toxicity in monkeys [2]

Detailed Experimental Methodologies

The preclinical profile of **CEP-28122** was established through a series of standard yet rigorous experimental protocols.

In Vitro Kinase and Cellular Assays

- **Recombinant Kinase Assay:** **CEP-28122**'s potency was measured using a purified ALK kinase domain. The assay typically involved incubating the kinase with ATP, a substrate, and varying concentrations of **CEP-28122**. Inhibition was quantified by detecting the level of phosphorylated substrate, allowing for calculation of the IC50 value (the concentration required for 50% inhibition) [1].
- **Cellular Tyrosine Phosphorylation Assay:** ALK-positive cancer cells (e.g., SU-DHL-1 ALCL cells, NCI-H2228 NSCLC cells) were treated with serial dilutions of **CEP-28122**. After treatment, cells were lysed, and the levels of phosphorylated ALK and its key downstream effector, STAT3, were analyzed via **Western blotting** or **enzyme-linked immunosorbent assay (ELISA)** to determine the compound's effect on pathway signaling in a cellular context [1].
- **Cellular Proliferation/Cytotoxicity Assays:** The antiproliferative effects of **CEP-28122** were evaluated using assays such as the **MTT or WST-1 assay**. ALK-positive and ALK-negative cell lines were plated and treated with a range of **CEP-28122** concentrations for several days. Cell viability was measured spectrophotometrically, and the concentration causing 50% growth inhibition (GI50) was calculated [1].

In Vivo Efficacy and Pharmacodynamics Studies

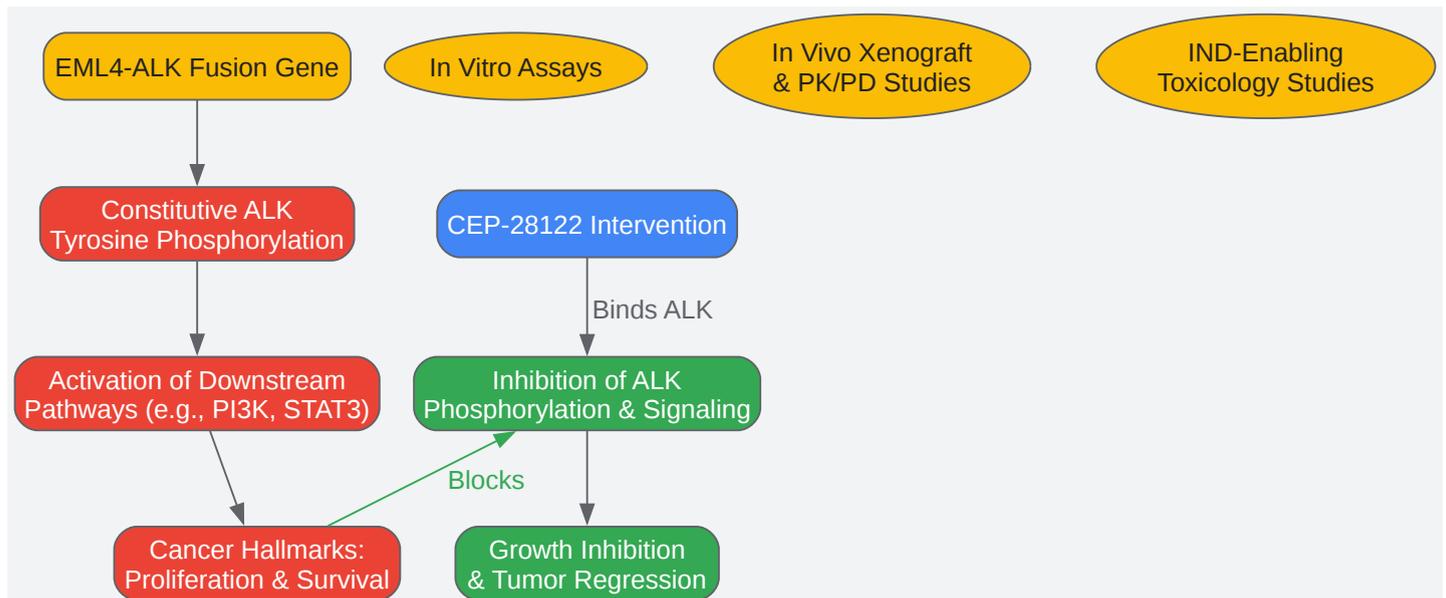
- **Mouse Xenograft Models:** Immunodeficient mice (e.g., nude mice) were implanted subcutaneously with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL, NCI-H2228 for NSCLC). Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into groups and treated with

vehicle or **CEP-28122** via **oral gavage** at specified doses (e.g., 10, 30, 55, 100 mg/kg) and schedules (once or twice daily). **Tumor volumes and body weights were measured regularly** to assess efficacy and tolerability [1].

- **In Vivo Target Inhibition:** Tumor-bearing mice were administered a single oral dose of **CEP-28122**. At predetermined time points post-dose, groups of mice were euthanized, and tumors were harvested. These tumor samples were homogenized, and the extent of ALK phosphorylation was analyzed by **Western blot or ELISA** to correlate drug exposure with target modulation [1].
- **Pharmacokinetic Studies:** The pharmacokinetic profile of **CEP-28122** was determined in mice and rats. Animals received a single oral dose, and blood samples were collected at various time points. Plasma concentrations of **CEP-28122** were measured using **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** to calculate key parameters like maximum concentration (C_{max}), time to C_{max} (T_{max}), and area under the curve (AUC) [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by **CEP-28122** and the logical flow of its key preclinical experiments:



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CEP-28122 preclinical workflow: from targeting the EML4-ALK oncogenic pathway to key experimental stages.

Key Insights for Researchers

- **Overcoming Crizotinib Resistance:** **CEP-28122** was developed when the need for novel ALK inhibitors to overcome resistance mechanisms to first-generation drugs like crizotinib was emerging [2] [3]. Its high potency represented one of the early strategies to address this challenge.
- **The Critical Role of Toxicology:** The case of **CEP-28122** underscores that **exceptional efficacy in xenograft models does not guarantee clinical success**. Its termination due to severe lung toxicity in monkeys highlights the irreplaceable value and predictive power of comprehensive toxicological studies in non-rodent species during IND-enabling packages [2].
- **A Template for Future Inhibitors:** Despite its failure, the published data on **CEP-28122** provided a valuable benchmark for potency, selectivity, and efficacy for the subsequent generation of ALK inhibitors (e.g., ceritinib, alectinib, lorlatinib) that successfully reached the clinic [4] [3].

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